molecular formula C11H9ClN2O2S B1492080 6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 2098013-19-3

6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1492080
CAS No.: 2098013-19-3
M. Wt: 268.72 g/mol
InChI Key: ZFPBANGUIBKLEI-UHFFFAOYSA-N
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Description

The compound “6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a chemical compound that is likely to be a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, derivatives were obtained by refluxing in POCl3. The resulting compounds were then reacted with piperazine in CHCl3 solvent in the presence of base K2CO3 .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activity

Research into pyrimidine derivatives, including compounds structurally similar to "6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one," has demonstrated promising anti-inflammatory and analgesic activities. The synthesis of new visnagen and khellin furochromone pyrimidine derivatives showed that some compounds exhibited significant analgesic and anti-inflammatory effects, highlighting the potential of such derivatives in the development of new therapeutic agents (Abu‐Hashem & Youssef, 2011).

Pharmacokinetics and Disposition

The thiouracil derivative PF-06282999, which shares the core pyrimidine structure, has been studied for its pharmacokinetics and disposition across animals and humans. It acts as an irreversible inactivator of myeloperoxidase enzyme, suggesting its potential use in treating cardiovascular diseases. This research provides valuable insight into the physicochemical properties that favor elimination via nonmetabolic routes, offering a basis for predicting human pharmacokinetics and elimination mechanisms (Dong et al., 2016).

Corrosion Inhibition

Pyrimidine derivatives, including thiopyrimidine derivatives, have been explored as corrosion inhibitors for metals in acidic environments. A study on the corrosion inhibition properties of thiopyrimidines derivatives on mild steel in hydrochloric acid showed these compounds could effectively inhibit corrosion, with certain derivatives exhibiting up to 97% efficiency. This indicates the potential application of such compounds in industrial settings to protect metals from corrosion (Singh, Singh, & Quraishi, 2016).

Antitumor Activity

The development and evaluation of antitumor activity of new pyrimidine derivatives, including thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, have shown that many of these compounds exhibit potent anticancer activity against various human cancer cell lines. This suggests that compounds with the pyrimidine core structure could serve as a basis for developing new anticancer therapies (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-16-9-3-2-6(12)4-7(9)8-5-10(15)14-11(17)13-8/h2-5H,1H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPBANGUIBKLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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